Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
説明
特性
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQSSRECRSPPM-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine and Hydroxyl Groups: Fluorine and hydroxyl groups are introduced via selective fluorination and hydroxylation reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Benzylation: The final step involves the benzylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: De-fluorinated or de-trifluoromethylated derivatives.
Substitution: Compounds with different functional groups replacing the original substituents.
科学的研究の応用
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 321.27 g/mol. Its structure features a piperidine ring with multiple substituents, including fluorine and trifluoromethyl groups, which contribute to its biological activity.
Potential as a Therapeutic Agent
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that compounds with similar structures can act as inhibitors of monoacylglycerol lipase, which is implicated in various neurological conditions .
Structure-Activity Relationship Studies
In structure-activity relationship (SAR) studies, modifications to the piperidine ring have shown to enhance potency against specific biological targets. For instance, derivatives with varying substituents at different positions on the piperidine ring have been synthesized and evaluated for their efficacy in modulating receptor activity .
Table 1: SAR Studies on Piperidine Derivatives
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| Compound A | 31 ± 3 | RORγt | |
| Compound B | 270 ± 20 | RORγt | |
| Compound C | 45 ± 5 | Monoacylglycerol Lipase |
Inhibition Studies
Research has demonstrated that cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exhibits significant inhibitory activity against various enzymes related to inflammatory pathways. This suggests its potential use as an anti-inflammatory agent.
Case Studies
A notable case study involved the evaluation of this compound's effects on IL-17a expression levels in vitro. The results indicated a substantial reduction in IL-17a mRNA levels, highlighting its potential role in modulating immune responses .
Synthesis and Optimization
The synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has been optimized through various chemical pathways, allowing for efficient production of this compound and its derivatives. Techniques such as Suzuki cross-coupling reactions have been employed to introduce desired functional groups while maintaining structural integrity .
作用機序
The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce physiological effects.
Affect Cellular Processes: Influence cellular signaling, gene expression, and protein synthesis.
類似化合物との比較
Key Compounds:
Trans-Benzyl 3-Fluoro-4-Hydroxy-4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS 1951441-27-2):
- The trans isomer differs in the spatial arrangement of substituents, leading to distinct ring puckering dynamics (see Table 1) .
tert-Butyl 4-Hydroxy-4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS 550371-74-9):
Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS 1207853-10-8):
Table 1: Structural and Stereochemical Comparison
Physicochemical Properties
- Lipophilicity : The benzyl ester in the target compound increases lipophilicity compared to tert-butyl analogs, enhancing membrane permeability .
- Acidity: The hydroxyl group’s acidity is amplified by the electron-withdrawing CF₃ group (pKa ~10–12), making it more acidic than non-CF₃ analogs like benzyl 4-hydroxy-4-methylpiperidine derivatives .
- Solubility : The cis configuration may reduce crystallinity compared to trans isomers, improving solubility in polar solvents .
生物活性
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1951439-26-1) is a synthetic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H15F4NO3 |
| Molecular Weight | 321.27 g/mol |
| IUPAC Name | Benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
| Boiling Point | 378.9 °C (predicted) |
| Density | 1.38 g/cm³ (predicted) |
| pKa | 10.93 (predicted) |
The biological activity of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, which can lead to potent biological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may be relevant for drug development targeting diseases such as cancer and neurodegenerative disorders .
- Receptor Modulation : Its structure allows it to interact with neurotransmitter receptors, making it a candidate for research into treatments for conditions like depression and anxiety .
Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives, including cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, in cancer therapy:
- Cytotoxicity Studies : In vitro tests have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that cis-benzyl derivatives may also possess anticancer properties .
- Mechanisms of Action : The activation of pathways such as NF-kB has been linked to the compound's ability to inhibit tumor growth, making it a candidate for further exploration in oncology .
Neurodegenerative Disease Research
The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative diseases:
- Cholinesterase Inhibition : Similar piperidine compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The introduction of the piperidine moiety has been linked to improved brain exposure and inhibition properties.
Comparative Studies
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives:
| Compound | Key Differences | Potential Applications |
|---|---|---|
| Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Lacks the cis configuration | Similar applications in drug development |
| 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Lacks the benzyl group | Different solubility and reactivity |
| 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Lacks both fluorine and benzyl groups | Distinct chemical behavior |
These comparisons illustrate how the unique structural features of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate contribute to its distinct biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis involving fluorination and hydroxylation of a piperidine scaffold, followed by benzyl carboxylate protection. Key steps include:
- Stereochemical control : Use chiral catalysts or enantioselective fluorination reagents (e.g., Selectfluor®) to ensure cis configuration .
- Characterization : Confirm stereochemistry via - and -NMR, comparing coupling constants and chemical shifts to literature analogs .
- Safety : Handle fluorinated intermediates in fume hoods with nitrile gloves and chemical-resistant aprons due to potential toxicity .
Q. How should researchers assess the hydrolytic stability of the benzyl ester group under physiological conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .
- Comparative analysis : Compare hydrolysis rates to non-fluorinated analogs to evaluate electron-withdrawing effects of the trifluoromethyl group .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; -NMR to resolve trifluoromethyl (-coupled splitting) and hydroxyl group positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. functional assays)?
- Approach :
- Dose-response studies : Perform radioligand binding assays (e.g., muscarinic acetylcholine receptors) alongside functional assays (e.g., calcium flux or cAMP modulation) to distinguish binding affinity from efficacy .
- Structural analogs : Synthesize derivatives with modified hydroxyl or trifluoromethyl groups to isolate pharmacophores responsible for activity discrepancies .
Q. What strategies optimize reaction yields for introducing the trifluoromethyl group at the 4-position of the piperidine ring?
- Methodology :
- Reagent selection : Use Ruppert-Prakash reagent (TMSCF) with a Lewis acid (e.g., CuI) to enhance trifluoromethylation efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Monitor reaction progress via -NMR .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s conformational dynamics in solution?
- Experimental design :
- Molecular modeling : Perform DFT calculations to predict low-energy conformers.
- NMR studies : Analyze NOESY/ROESY spectra to detect through-space interactions between the trifluoromethyl group and adjacent substituents .
Q. What protocols mitigate decomposition during long-term storage of this compound?
- Recommendations :
- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to scavenge free radicals .
Key Research Challenges and Solutions
- Challenge : Low solubility in aqueous media due to hydrophobic trifluoromethyl and benzyl groups.
- Solution : Use co-solvents (e.g., DMSO ≤ 5% v/v) or formulate as a cyclodextrin complex .
- Challenge : Ambiguity in hydroxyl group reactivity during derivatization.
- Solution : Protect the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether prior to further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
